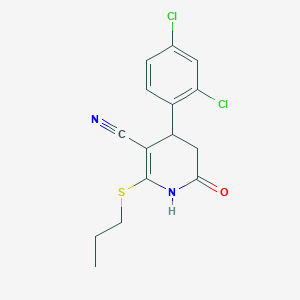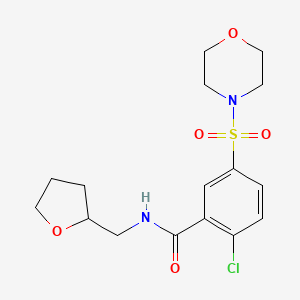
N-allyl-N'-(2-chlorobenzyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-allyl-N'-(2-chlorobenzyl)ethanediamide, also known as ACEA, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. ACEA belongs to a class of compounds known as cannabinoid receptor agonists, which have been shown to have a wide range of biological effects. In
Applications De Recherche Scientifique
N-allyl-N'-(2-chlorobenzyl)ethanediamide has been studied extensively for its potential therapeutic applications. One of the main areas of research has been in the treatment of pain. Studies have shown that this compound can activate cannabinoid receptors in the central nervous system, leading to a reduction in pain sensation. Other areas of research include the treatment of anxiety and depression, as well as the potential use of this compound in cancer therapy.
Mécanisme D'action
N-allyl-N'-(2-chlorobenzyl)ethanediamide acts as an agonist for the CB1 and CB2 cannabinoid receptors. These receptors are found throughout the body, including in the central nervous system, immune system, and gastrointestinal tract. Activation of these receptors leads to a wide range of biological effects, including pain relief, anti-inflammatory effects, and modulation of mood.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its analgesic and anti-inflammatory effects, this compound has been shown to have antioxidant properties, as well as the ability to modulate immune function. Studies have also suggested that this compound may have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-allyl-N'-(2-chlorobenzyl)ethanediamide is its selectivity for the CB1 and CB2 receptors, which allows for targeted modulation of these pathways. However, one limitation of this compound is its relatively short half-life, which can make it difficult to study in vivo. Additionally, the potential for off-target effects and toxicity must be carefully considered in any research involving this compound.
Orientations Futures
There are a number of potential future directions for research involving N-allyl-N'-(2-chlorobenzyl)ethanediamide. One area of interest is the development of more stable analogues of this compound that can be used in in vivo studies. Additionally, further research is needed to fully understand the potential therapeutic applications of this compound, including its use in the treatment of neurodegenerative diseases and cancer. Finally, studies examining the potential for this compound to modulate other biological pathways, such as the endocannabinoid system, may provide new insights into the mechanisms of action of this promising compound.
Méthodes De Synthèse
The synthesis of N-allyl-N'-(2-chlorobenzyl)ethanediamide involves the reaction of N-allylethylenediamine with 2-chlorobenzyl chloride. The resulting product is purified using column chromatography to yield this compound as a white solid. This method has been described in detail in a number of scientific publications, including a study by Pertwee et al. (2005).
Propriétés
IUPAC Name |
N'-[(2-chlorophenyl)methyl]-N-prop-2-enyloxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2/c1-2-7-14-11(16)12(17)15-8-9-5-3-4-6-10(9)13/h2-6H,1,7-8H2,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEKNAYSXTWOVIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C(=O)NCC1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-7-methyl-4-(2-methylphenyl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B5203091.png)
![4-bromo-N-({[2-(phenylethynyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5203094.png)
![N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5203115.png)
![4-[(4-cyclohexyl-1H-1,2,3-triazol-1-yl)methyl]-1-(1H-imidazol-5-ylcarbonyl)piperidine trifluoroacetate](/img/structure/B5203130.png)
![1-(2,4-dimethoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine oxalate](/img/structure/B5203135.png)

![N-[3-{[5-(ethylthio)-1,3,4-thiadiazol-2-yl]amino}-1-(3-methoxyphenyl)-3-oxopropyl]benzamide](/img/structure/B5203147.png)
![5-[5-(ethoxymethyl)-1,2,4-oxadiazol-3-yl]-6-methyl-2-(3-thienylcarbonyl)-1,2,3,4-tetrahydro-2,7-naphthyridine](/img/structure/B5203151.png)
![3-[1-(4-bromophenyl)benzo[f]quinolin-3-yl]-1-methylpyridinium iodide](/img/structure/B5203162.png)


![N-cycloheptyl-3-{[(3,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B5203182.png)
